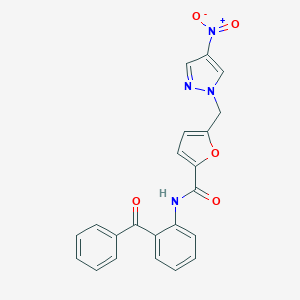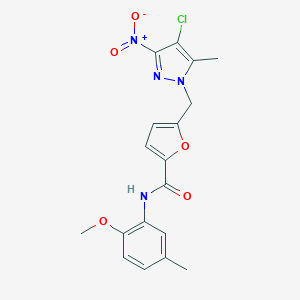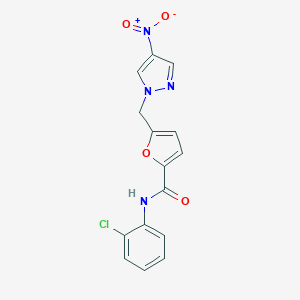
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-10229570, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit potent biological activities.
Mécanisme D'action
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antiproliferative effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its high yield during synthesis, making it a suitable candidate for further studies. Additionally, it exhibits potent biological effects, making it a promising candidate for drug development. However, one of the limitations of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide. One of the potential areas of research is its potential use in cancer therapy. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders. Further studies are also needed to determine its potential toxicity and safety for use in humans. Overall, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is a promising candidate for drug development, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloropyrazole with 2-methoxybenzylamine followed by the addition of carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent system. The yield of the compound is reported to be high, making it a suitable candidate for further studies.
Applications De Recherche Scientifique
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that have been studied using 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide include cancer, diabetes, and neurological disorders.
Propriétés
Nom du produit |
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C12H12ClN3O2 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
4-chloro-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-10-5-3-2-4-8(10)6-14-12(17)11-9(13)7-15-16-11/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
VYLHYFOKYUCPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)


![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)